2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
CAS No.: 2098000-65-6
Cat. No.: VC3197849
Molecular Formula: C10H15ClF3NO2
Molecular Weight: 273.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098000-65-6 |
|---|---|
| Molecular Formula | C10H15ClF3NO2 |
| Molecular Weight | 273.68 g/mol |
| IUPAC Name | 2-chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C10H15ClF3NO2/c1-3-17-9(10(12,13)14)4-5-15(6-9)8(16)7(2)11/h7H,3-6H2,1-2H3 |
| Standard InChI Key | YPAAWFYFGYPOJM-UHFFFAOYSA-N |
| SMILES | CCOC1(CCN(C1)C(=O)C(C)Cl)C(F)(F)F |
| Canonical SMILES | CCOC1(CCN(C1)C(=O)C(C)Cl)C(F)(F)F |
Introduction
Chemical Structure and Properties
2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one belongs to the class of functionalized pyrrolidine derivatives. The compound features a five-membered pyrrolidine ring with an ethoxy and trifluoromethyl group at the 3-position, and a 2-chloropropanoyl group attached to the nitrogen atom. This structural arrangement creates multiple stereocenters, potentially leading to different stereoisomers with varying biological activities.
The molecular formula of this compound is C₁₀H₁₅ClF₃NO₂, with an approximate molecular weight of 287.68 g/mol. The presence of the trifluoromethyl group likely increases the lipophilicity of the molecule, an important parameter for drug-like compounds as it affects absorption, distribution, metabolism, and excretion (ADME) properties. Similar compounds with trifluoromethyl substituents demonstrate enhanced metabolic stability and membrane permeability.
The chlorinated ketone functionality makes the compound potentially reactive, which may be advantageous for certain chemical transformations or covalent interactions with biological targets. Similar to compounds described in pharmaceutical research, this reactive moiety could serve as a versatile handle for further derivatization.
Table 1.1. Estimated Physical Properties of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
Synthesis and Preparation
The synthesis of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one would likely involve a multi-step process. Based on synthetic approaches for similar compounds, a retrosynthetic analysis suggests two key disconnections: formation of the amide bond and preparation of the 3-ethoxy-3-(trifluoromethyl)pyrrolidine intermediate.
The final step in the synthesis would involve an acylation reaction between 3-ethoxy-3-(trifluoromethyl)pyrrolidine and 2-chloropropanoyl chloride. Drawing from synthetic procedures in the literature for similar reactions, this coupling would likely proceed under mild conditions with an appropriate base to scavenge the generated HCl .
The preparation of the pyrrolidine intermediate would require installation of both the trifluoromethyl and ethoxy groups at the 3-position. Trifluoromethylation chemistry has advanced significantly in recent years, with several methods available including nucleophilic, electrophilic, and radical approaches.
Table 1.2. Proposed Synthetic Route for 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
| Step | Reaction | Reagents and Conditions | Expected Yield |
|---|---|---|---|
| 1 | Preparation of 3-(trifluoromethyl)pyrrolidin-3-ol | Pyrrolidine-3-one, CF₃TMS, catalyst, MeCN, 0°C to rt | 60-75% |
| 2 | Ethoxylation of pyrrolidin-3-ol | Intermediate from step 1, ethyl iodide, NaH, DMF, 0°C to rt | 70-85% |
| 3 | Acylation with 2-chloropropanoyl chloride | 3-ethoxy-3-(trifluoromethyl)pyrrolidine, 2-chloropropanoyl chloride, TEA or DIEA, DCM, 0°C to rt | 75-90% |
| 4 | Purification | Column chromatography, silica gel, gradient elution with EtOAc/hexanes | >95% purity |
Following synthesis, purification would likely employ flash chromatography using a pre-packed silica gel column with gradient elution, similar to procedures described for related compounds . The reaction progress could be monitored using thin-layer chromatography or liquid chromatography-mass spectrometry.
Chemical Reactivity
The reactivity of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one is largely determined by its key functional groups, with the chlorinated ketone moiety being particularly significant. This α-chloroketone functionality is susceptible to various nucleophilic substitution reactions, making it a versatile intermediate for further transformations.
The compound contains multiple reactive sites that can undergo diverse chemical reactions. The carbonyl group can participate in reduction, condensation, and addition reactions. The chlorine atom at the α-position relative to the carbonyl is particularly electrophilic and can be displaced by various nucleophiles including amines, thiols, and alkoxides. This reactivity pattern is similar to other chlorinated ketones described in pharmaceutical research.
The trifluoromethyl group, while generally stable, contributes significantly to the electronic properties of the molecule. It acts as an electron-withdrawing group, potentially influencing reactivity at other positions. The ethoxy group could undergo cleavage under strong acidic conditions, providing another handle for derivatization.
Table 1.3. Predicted Reactivity Profile of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one
| Functional Group | Reactivity | Potential Transformations | Reaction Conditions |
|---|---|---|---|
| α-Chloroketone | High | Nucleophilic substitution | Various nucleophiles, mild conditions |
| Dehydrohalogenation | Bases (TEA, DBU), moderate temperatures | ||
| Reduction | NaBH₄, LiAlH₄, low temperatures | ||
| Carbonyl | Moderate | Condensation with amines | Primary amines, catalytic acid, reflux |
| Wittig reaction | Phosphonium ylides, THF, variable temperatures | ||
| Hydrolysis | Aqueous base, room temperature | ||
| Trifluoromethyl | Low | Electronic influence | Affects adjacent reactions |
| Ethoxy | Moderate | Cleavage | Strong acids (HBr, HI), heat |
| Pyrrolidine ring | Low | Conformational flexibility | Influences reaction stereoselectivity |
An important consideration for compounds of this structural class is their potential interaction with lysosomal phospholipase A2 (LPLA2). Structurally related cationic amphiphilic drugs have been shown to inhibit this enzyme, potentially leading to phospholipidosis, a form of drug-induced toxicity characterized by excessive accumulation of phospholipids in tissues . The presence of both lipophilic (trifluoromethyl) and basic (pyrrolidine) moieties in the title compound suggests it may exhibit similar properties, necessitating careful evaluation for this potential liability.
Analytical Characterization
Comprehensive analytical characterization of 2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one would involve a combination of spectroscopic, chromatographic, and physical techniques. Based on analytical protocols employed for related compounds, several key methods would be particularly valuable for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) spectroscopy would provide critical structural information. The ¹H NMR spectrum would reveal characteristic signals for the pyrrolidine ring protons, ethoxy group, and the methyl group of the propanoyl moiety. The presence of the trifluoromethyl group would be readily apparent in both ¹³C NMR (as a quartet due to C-F coupling) and ¹⁹F NMR spectra. Similar compounds exhibit characteristic chemical shifts that can guide spectral assignment .
Mass spectrometry would confirm the molecular weight and provide fragmentation patterns useful for structural elucidation. For compounds of this class, electrospray ionization (ESI) in positive mode typically produces abundant [M+H]⁺ ions and characteristic fragmentation patterns .
Table 1.5. Predicted Analytical Characterization Data
Chromatographic methods would be essential for assessing purity and monitoring reactions. High-performance liquid chromatography (HPLC) coupled with UV detection and/or mass spectrometry would provide sensitive and specific analysis. For reaction monitoring and preliminary purification, thin-layer chromatography (TLC) with appropriate visualization methods would be valuable .
Any research utilizing this compound should implement appropriate risk assessment protocols and establish exposure limits based on structural analogy to compounds with known toxicological profiles. Due to the limited specific safety data, a conservative approach to handling is strongly recommended.
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